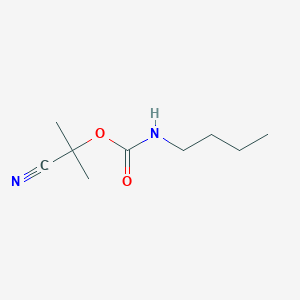
2-(2-bromo-4-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate is a widely used chemical compound in scientific research. It is commonly known as 'Bromoxynil' and belongs to the family of herbicides. Bromoxynil is used to control broadleaf weeds in various crops including cotton, soybeans, and wheat. The chemical structure of Bromoxynil is C13H8BrCl3NO2.
Mécanisme D'action
Bromoxynil acts as a photosystem II inhibitor in plants. It binds to the D1 protein of photosystem II and inhibits the transfer of electrons from water to plastoquinone. This leads to the disruption of the electron transport chain and the generation of reactive oxygen species, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Bromoxynil is toxic to both plants and animals. In plants, it causes chlorosis, necrosis, and stunting of growth. In animals, Bromoxynil can cause liver and kidney damage, respiratory distress, and neurological symptoms. Bromoxynil is also a suspected endocrine disruptor, which means it can interfere with hormone signaling pathways in animals and humans.
Avantages Et Limitations Des Expériences En Laboratoire
Bromoxynil is a useful tool for studying the mechanism of action of herbicides. It is a relatively simple compound that can be easily synthesized and purified. However, Bromoxynil has some limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. In addition, Bromoxynil is not a natural compound and may not accurately represent the effects of other herbicides on plants and animals.
Orientations Futures
There are several future directions for research on Bromoxynil. One area of interest is the development of new herbicides that are more effective and less toxic than Bromoxynil. Another area of interest is the investigation of the environmental fate and transport of Bromoxynil and other herbicides in soil and water. Finally, there is a need for more research on the toxicology and endocrine-disrupting effects of Bromoxynil in animals and humans.
Méthodes De Synthèse
Bromoxynil is synthesized by reacting 2-bromo-4-chlorophenol with 3,4-dichloroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction takes place under mild conditions and yields Bromoxynil as a white crystalline solid. The overall reaction can be represented as follows:
2-bromo-4-chlorophenol + 3,4-dichloroaniline + carbonylating agent → Bromoxynil + HCl + CO2
Applications De Recherche Scientifique
Bromoxynil is widely used in scientific research as a tool to study the mechanism of action of herbicides. It is used to investigate the effects of herbicides on plant growth, development, and metabolism. Bromoxynil is also used as a model compound to study the metabolism and toxicology of herbicides in animals and humans. In addition, Bromoxynil is used in environmental studies to investigate the fate and transport of herbicides in soil and water.
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl3NO3/c16-11-7-9(17)1-4-14(11)22-5-6-23-15(21)20-10-2-3-12(18)13(19)8-10/h1-4,7-8H,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWDSQZHEWSSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5176196.png)
![methyl 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5176210.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176215.png)
![N-[phenyl(4-pyridinyl)methyl]aniline](/img/structure/B5176218.png)
![ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5176234.png)
![11-(4-fluorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176240.png)





![2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5176278.png)

